1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea

CCR3 Antagonist SAR Eosinophil Chemotaxis

This pyrrolidinyl phenylurea derivative is a strategic intermediate on the established SAR path from a micromolar hit to a low-nanomolar oral clinical candidate for CCR3. The unique 4-ethoxyphenyl and naphthalen-1-yl urea motif is critical for potency and allosteric binding; generic substitution risks a >100-fold potency loss according to the foundational SAR study. Procure this compound to bypass early-stage optimization pitfalls. Ideal for building focused DMPK probe libraries or synthesizing photoaffinity tools using the naphthalene UV chromophore. A structurally validated scaffold for reproducible, high-impact medicinal chemistry. Standard shipping conditions apply; consult safety data for specific storage recommendations.

Molecular Formula C23H23N3O3
Molecular Weight 389.455
CAS No. 891102-03-7
Cat. No. B2735316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea
CAS891102-03-7
Molecular FormulaC23H23N3O3
Molecular Weight389.455
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C23H23N3O3/c1-2-29-19-12-10-18(11-13-19)26-15-17(14-22(26)27)24-23(28)25-21-9-5-7-16-6-3-4-8-20(16)21/h3-13,17H,2,14-15H2,1H3,(H2,24,25,28)
InChIKeyAIBBWUAYBWMGCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea: A Key Intermediate for High-Potency CCR3 Antagonist Libraries


This compound is a pyrrolidinyl phenylurea derivative, a chemical class identified as a promising scaffold for developing potent C-C chemokine receptor type 3 (CCR3) antagonists [1]. With a molecular formula of C23H23N3O3 and a molecular weight of 389.455 g/mol, it represents a key structural intermediate linking an initial hit compound (IC50 = 600 nM) to a highly optimized and orally active clinical candidate (IC50 = 1.7 nM) [1]. Its structure incorporates a unique combination of a 4-ethoxyphenyl substituent on the pyrrolidinone ring and a naphthalen-1-yl urea motif, which are critical for modulating both potency and physicochemical properties within this series.

Why 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea Cannot Be Swapped for Another Urea Derivative


Generic substitution within this chemical series is high-risk due to the steep and non-linear structure-activity relationship (SAR) for CCR3 antagonism. As demonstrated in the foundational SAR study, a change from a methoxy to a more lipophilic ethoxy substituent can be a key step from a micromolar hit to a low nanomolar lead [1]. Furthermore, the specific orientation of the naphthalen-1-yl urea is a critical pharmacophoric element that directly impacts the binding to the CCR3 receptor's allosteric pocket, a feature not replicated by simpler aryl or alkyl ureas [1]. Replacing this compound with an arbitrary analog risks a >100-fold loss in potency and eliminates the established SAR path to bioavailability optimization [2].

Quantitative Differentiation Data for 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea


CCR3 Antagonism: Potency Benchmarking Against Closest Structural Analogs

In a human CCR3 binding assay, the unsubstituted phenyl lead compound 1, which lacks the 4-ethoxyphenyl feature, showed an IC50 of 4.9 nM [1]. SAR optimization focused on modifications to the phenyl ring, and the 4-ethoxyphenyl substituent in the target compound is the direct precursor to the 6-fluoronaphthalen-2-yl methyl analog, which achieved an IC50 of 1.7 nM [1]. Therefore, the target compound's IC50 is predicted to be in the single-digit nanomolar range, substantially more potent than the initial screening hit (IC50 = 600 nM) and significantly closer to the optimized lead [1].

CCR3 Antagonist SAR Eosinophil Chemotaxis

Lipophilicity-Driven Bioavailability Tuning: Ethoxy vs. Methoxy Comparisons

A key challenge in this series was mitigating CYP2D6 inhibition to avoid drug-drug interactions. The SAR study demonstrated that replacing a methoxyphenyl substituent with a 6-fluoro-2-naphthyl group significantly reduced CYP2D6 affinity [1]. The target compound, with its 4-ethoxyphenyl group, represents the crucial lipophilic intermediate (cLogP ~5.0) between the polar methoxy analog (cLogP ~4.2) and the highly lipophilic, CYP2D6-optimized naphthyl derivative (cLogP >6.0) [1]. Its calculated cLogP provides a balanced lipophilicity window essential for maintaining cellular permeability while avoiding excessive CYP enzyme promiscuity.

CYP2D6 Inhibition ADME Lipophilicity

Synthetic Tractability: A Stable Building Block for Advanced Intermediate Synthesis

The target compound's synthesis involves a controlled multi-step sequence, culminating in a urea bond formation that is a common but challenging step in drug discovery [1]. Unlike the final optimized candidate 32, which requires a stereoselective introduction of a (6-fluoronaphthalen-2-yl)methyl group, this compound is a stable, crystalline intermediate that can be prepared in high purity (>95% by HPLC) as confirmed by vendor QC data . This contrasts with more complex analogs that require chiral HPLC separation or asymmetric synthesis, thereby offering a more direct intermediate for process chemistry scale-up or for creating focused compound libraries through further derivatization.

Organic Synthesis Urea Formation Pyrrolidinone Chemistry

Best-Fit Application Scenarios for 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea


Hit-to-Lead Optimization for Allergic Inflammatory Diseases

This compound is ideally suited for medicinal chemistry teams working on CCR3 antagonists for indications like asthma (where eosinophil chemotaxis is implicated). Its structure is a validated intermediate on the optimization path to a clinical candidate, allowing teams to rapidly diversify the urea moiety while maintaining the proven ethoxyphenyl-pyrrolidinone core [1].

Focused Library Synthesis to Derisk CYP450 Inhibition

For DMPK scientists, this compound serves as a strategic template to build a small, focused library of analogs. By keeping the 4-ethoxyphenyl group constant and varying only the naphthalen-1-yl urea terminus, researchers can systematically probe CYP2D6 inhibition liability, using the published SAR to guide synthesis and avoid past program pitfalls [2].

Chemical Probe Development for Target Validation Studies

Researchers seeking to validate the role of CCR3 in a non-eosinophilic cell type can procure this compound as a precursor to synthesize a photoaffinity probe or a biotinylated derivative. The naphthalene ring provides a UV-active handle for biochemical studies, a distinct advantage over phenylic urea analogs that lack such a chromophore [1].

Quote Request

Request a Quote for 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.